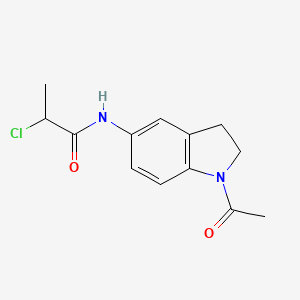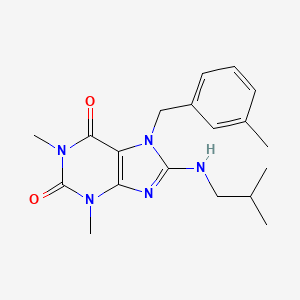![molecular formula C25H21N3O4 B10863744 N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a hydroxy group, a diazenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N1-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE involves multiple steps, including the formation of the cycloheptafuran ring, the introduction of the diazenyl group, and the final coupling with the benzamide moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N~1~-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as using halogenating agents or nucleophiles.
Scientific Research Applications
N~1~-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-{5-[2-(8-HYDROXY-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-7-YL)-1-DIAZENYL]-2-METHYLPHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[5-[(4-hydroxy-1,3-dimethyl-8-oxocyclohepta[c]furan-5-yl)diazenyl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C25H21N3O4/c1-14-9-10-18(13-20(14)26-25(31)17-7-5-4-6-8-17)27-28-19-11-12-21(29)22-15(2)32-16(3)23(22)24(19)30/h4-13,30H,1-3H3,(H,26,31) |
InChI Key |
NOXUKCWVLPYIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(OC(=C3C(=O)C=C2)C)C)O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(4-bromophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10863673.png)
![N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide](/img/structure/B10863679.png)
![N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10863683.png)
![N,N'-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-isophthalamide](/img/structure/B10863685.png)
![Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]-](/img/structure/B10863686.png)

![2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1(2H)-one](/img/structure/B10863702.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10863716.png)
![methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10863717.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10863729.png)

![methyl 2-[({(E)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}carbamothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B10863731.png)
![10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863734.png)
